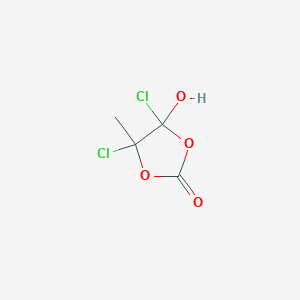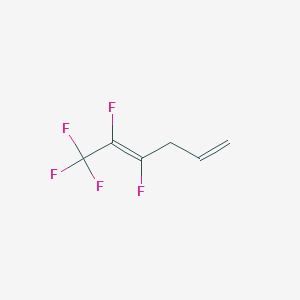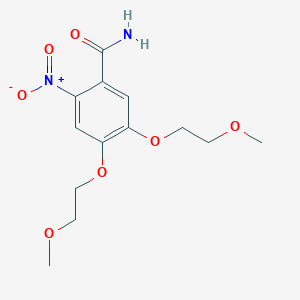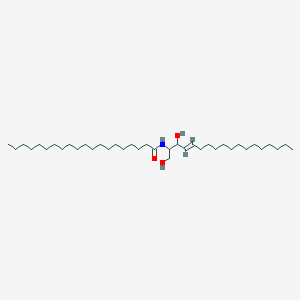
1-(3-Bromo-2-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6BrIO It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-2-iodophenyl)ethanone typically involves the bromination and iodination of acetophenone derivatives. One common method includes the reaction of 3-bromoacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-(3-Bromo-2-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Reduction Reactions: The carbonyl group of the ethanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
1-(3-Bromo-2-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate for various synthetic pathways.
Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The presence of iodine allows for the incorporation of radioactive isotopes, which can be used in positron emission tomography (PET) imaging.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its unique structure may contribute to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-iodophenyl)ethanone depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and iodine atoms, which activate the carbonyl group towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions .
Comparison with Similar Compounds
1-(3-Bromo-2-iodophenyl)ethanone can be compared with other halogenated ketones, such as:
2-Bromo-1-(3-iodophenyl)ethanone: Similar in structure but with the bromine and iodine atoms in different positions. This difference can lead to variations in reactivity and applications.
1-(3-Bromo-4-iodophenyl)ethanone:
2-Bromo-1-(4-iodophenyl)ethanone: This compound also exhibits unique reactivity due to the different positioning of the halogens.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications and research.
Properties
Molecular Formula |
C8H6BrIO |
|---|---|
Molecular Weight |
324.94 g/mol |
IUPAC Name |
1-(3-bromo-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 |
InChI Key |
BWQDZCSHXBLPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)
![L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)





![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)




